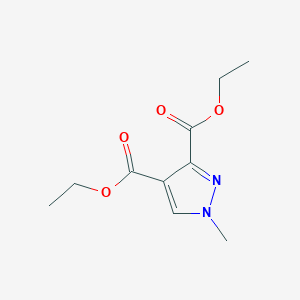

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure with two nitrogen atoms at positions 1 and 2 and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to yield pyrazoles .Molecular Structure Analysis

The molecular structure of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C10H14N2O4 .Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications

Diethyl 1-Methyl-1H-Pyrazole-3,4-Dicarboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Research Potential Therapeutic Agent Synthesis: This compound is structurally related to pyrazole derivatives, which are known for their pharmacological properties. It may be used in the synthesis of various therapeutic agents, such as γ-secretase modulators for Alzheimer’s disease, JAK2 inhibitors for myeloproliferative disorders, and c-Met kinase inhibitors for cancer treatment .

Material Science Soft Actuator Development: Similar to its pyrrole analogs, diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate could be utilized in the development of soft actuators with applications in robotics and medical devices. These actuators require materials that exhibit minimal electrochemical creep and consistent actuating strain .

Organic Chemistry Reagent in Synthesis: In organic synthesis, this compound could act as a versatile reagent for constructing complex molecules. Its potential lies in the formation of aminopyridines , aminotriazines , and other heterocyclic compounds that are valuable in various chemical industries .

Catalysis Hydrogen Source: Derivatives of pyrazole dicarboxylates have been used as hydrogen sources in catalytic reactions such as conjugate reduction and reductive amination . This suggests that diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate could serve a similar role in facilitating these important transformations .

Analytical Chemistry Chromatography Standards: Compounds like diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate can be employed as standards or references in chromatographic analysis due to their unique chemical properties, aiding in the identification and quantification of substances.

Biochemistry Enzyme Inhibition Studies: Pyrazole derivatives are often investigated for their enzyme inhibitory activities. This compound could be used in biochemical assays to study the inhibition of enzymes relevant to disease pathways or metabolic processes.

Thermo Fisher Scientific - Pyrazole Derivatives MDPI - Structure and Chemistry of Pyrazoles MilliporeSigma - Pyrrole Derivatives Thermo Fisher Scientific - Pyridine Derivatives

Future Directions

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may continue to explore the synthesis and applications of pyrazole derivatives, including Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester.

properties

IUPAC Name |

diethyl 1-methylpyrazole-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDUGNXQHVPZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146983 |

Source

|

| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

CAS RN |

10514-60-0 |

Source

|

| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)